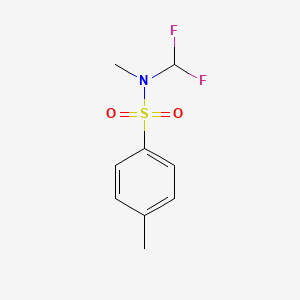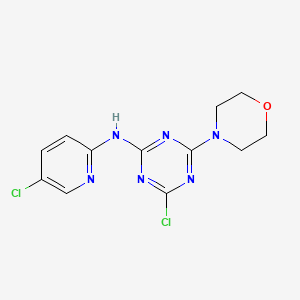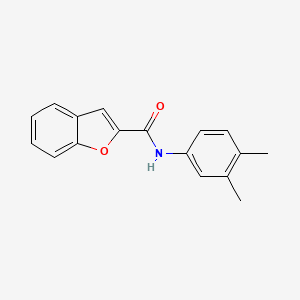![molecular formula C19H23N3O5S B5569407 2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5569407.png)
2-(isoxazol-3-ylcarbonyl)-7-{[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl}-1,2,3,4-tetrahydroisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related pyrrolo[2,1-a]isoquinoline derivatives through 1,3-dipolar cycloadditions of stabilized isoquinolinium N-ylides with sulfinyl dipolarophiles showcases the intricate methods employed in creating complex molecules with high regio- and stereoselectivity. These reactions are marked by complete endo selectivity with cyclic dipolarophiles and substituted acrylonitriles, demonstrating the nuanced control over molecular structure during synthesis (García Ruano et al., 2011).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives, including variations like pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolines, elucidates the significance of the sulfonyl group in the compound's architecture. The sulfonyl group not only influences the reactivity but also the selectivity of the reactions, playing a crucial role in the molecule's chemical behavior (Maleki, 2014).
Chemical Reactions and Properties
The compound and its related structures undergo various chemical reactions, including cycloadditions and transformations that yield novel pyrazolo[1,5-a]pyridine and pyrazolo[5,1-a]isoquinoline derivatives. These reactions are facilitated by the presence of sulfonyl and methoxy groups, which significantly affect the molecules' reactivity and the formation of novel structures with potential pharmacological activities (Wu et al., 2012).
Scientific Research Applications
Synthesis and Biological Activity
Sulfonamide-based compounds, including those with isoxazole and isoquinoline moieties, have been extensively studied for their broad range of pharmacological activities. These activities include antibacterial, anti-neuropathic pain, antitumor, and many others, demonstrating the significant potential of these compounds in drug development. The general structure of sulfonamides allows for the incorporation of various organic compounds, leading to a considerable diversity of sulfonamide hybrids with potential therapeutic applications. Recent advances have focused on designing and developing hybrids containing isoquinoline, among other scaffolds, highlighting the ongoing interest in exploring the biological activities of these compounds (Ghomashi et al., 2022).
Catalytic Applications and Synthesis Methods
Isoquinoline derivatives have been synthesized through various innovative methods, including one-pot three-component synthesis approaches. These methods utilize catalytic amounts of nanocatalysts, such as superparamagnetic nano-Fe3O4@SiO2 anchored sulfuric acid, to facilitate the synthesis process, indicating the potential for efficient and scalable production of isoquinoline compounds for further research and development applications (Maleki, 2014).
Antimicrobial and Antifungal Activities
Isoquinoline alkaloids isolated from natural sources have demonstrated significant antimicrobial and antifungal activities. Compounds such as those derived from Litsea cubeba have shown potent activity against bacteria like S. aureus and fungi, indicating the potential of isoquinoline derivatives in addressing drug-resistant infections and contributing to the development of new antimicrobial agents (Zhang et al., 2012).
Environmental Degradation of Pharmaceuticals
Interestingly, research has also explored the environmental degradation pathways of sulfonamide antibiotics, revealing novel microbial strategies for eliminating these compounds. Studies on Microbacterium sp. strain BR1 have uncovered a unique degradation pathway initiated by ipso-hydroxylation, followed by fragmentation of the sulfonamide antibiotics. This process results in the elimination of sulfonamide residues from the environment, highlighting the ecological relevance of researching isoquinoline and sulfonamide derivatives (Ricken et al., 2013).
properties
IUPAC Name |
[7-[2-(methoxymethyl)pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-isoquinolin-2-yl]-(1,2-oxazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S/c1-26-13-16-3-2-8-22(16)28(24,25)17-5-4-14-6-9-21(12-15(14)11-17)19(23)18-7-10-27-20-18/h4-5,7,10-11,16H,2-3,6,8-9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERLSXONHGTLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCCN1S(=O)(=O)C2=CC3=C(CCN(C3)C(=O)C4=NOC=C4)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylmethyl)piperazine](/img/structure/B5569327.png)
![7-(2-methoxyethyl)-2-(5-methoxy-2-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5569363.png)
![N,N,2-trimethyl-6-(4-{[(4-methyl-2-pyrimidinyl)oxy]acetyl}-1-piperazinyl)-4-pyrimidinamine](/img/structure/B5569369.png)
![3-[(ethylamino)sulfonyl]-4-methoxy-N-phenylbenzamide](/img/structure/B5569373.png)
![N-[2-(3-fluorophenyl)-2-hydroxyethyl]-4-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5569386.png)

![2-bromo-4-[(hydroxyimino)methyl]-6-methoxyphenyl 4-methylbenzenesulfonate](/img/structure/B5569393.png)


![2-chloro-N-{[(2-phenylethyl)amino]carbonothioyl}benzamide](/img/structure/B5569415.png)
![(1S*,5R*)-3-(2,3-dihydro-1H-inden-2-yl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5569435.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)
![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)